2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Beschreibung
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic 1,3,4-thiadiazole derivative with a benzylthio substituent at the 5-position of the thiadiazole ring and a 3-(trifluoromethyl)phenyl group on the acetamide moiety. Its molecular formula is C₁₇H₁₄F₃N₃OS₃, with a molecular weight of 433.49 g/mol . In vitro studies demonstrated an IC₅₀ value of 9 µM against MDA cells, outperforming Imatinib (IC₅₀ = 20 µM) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzylthio moiety may contribute to interactions with cellular targets like tyrosine kinases .
Eigenschaften
CAS-Nummer |
477333-01-0 |
|---|---|
Molekularformel |
C18H14F3N3OS3 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H14F3N3OS3/c19-18(20,21)13-7-4-8-14(9-13)22-15(25)11-27-17-24-23-16(28-17)26-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,22,25) |
InChI-Schlüssel |
OOVDJZYRSCMKOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclodehydration of Carboxylic Acids
In this approach, aromatic carboxylic acids undergo cyclodehydration with thiosemicarbazide in the presence of POCl₃. For example, 3-(trifluoromethyl)benzoic acid reacts with thiosemicarbazide under reflux conditions in POCl₃ to form 5-(3-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine as an intermediate. The reaction typically proceeds at 80–90°C for 1 hour, followed by hydrolysis and basification to isolate the product. This method yields the thiadiazole ring with an amine group at position 2, which is critical for subsequent functionalization.
Modification of Pre-Formed Thiadiazoles
Alternatively, pre-synthesized 5-amino-1,3,4-thiadiazole-2-thiol serves as a starting material. The thiol group at position 2 is activated using potassium hydroxide (KOH) in ethanol, forming a thiolate anion that reacts with benzyl chloride derivatives to introduce the benzylthio moiety. This route bypasses the need for cyclodehydration and is advantageous for introducing sulfur-based substituents early in the synthesis.
Introduction of the Benzylthio Group
The benzylthio group (-S-benzyl) is introduced via nucleophilic substitution or thiol-disulfide exchange.
Nucleophilic Substitution with Benzyl Chloride
In a representative procedure, 5-amino-1,3,4-thiadiazole-2-thiol is treated with KOH in absolute ethanol to generate the thiolate anion. Benzyl chloride is then added, and the mixture is refluxed for 24 hours to yield 5-(benzylthio)-1,3,4-thiadiazol-2-amine. The reaction efficiency depends on the electron-withdrawing nature of the thiadiazole ring, which enhances the nucleophilicity of the thiolate group. Yields for this step range from 42% to 65%, depending on the benzylating agent and solvent system.
Alternative Thiolation Strategies
In cases where direct benzylation is inefficient, disulfide intermediates may be employed. For instance, oxidation of the thiol group to a disulfide (e.g., using iodine) followed by reduction in the presence of benzyl bromide can achieve similar outcomes. However, this method is less commonly reported due to additional redox steps and lower overall yields.
Acetamide Functionalization
The final step involves coupling the 1,3,4-thiadiazole intermediate with 3-(trifluoromethyl)phenylacetic acid to form the acetamide moiety.
Carbodiimide-Mediated Coupling
A widely adopted method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The carboxylic acid group of 3-(trifluoromethyl)phenylacetic acid is activated by EDC/HOBt in acetonitrile, forming an active ester that reacts with the amine group of 5-(benzylthio)-1,3,4-thiadiazol-2-amine. The reaction is typically conducted at room temperature for 24 hours, followed by extraction with ethyl acetate and purification via recrystallization.
Reaction Conditions:
Chloroacetyl Chloride Route
An alternative approach involves synthesizing a chloroacetamide intermediate first. Chloroacetyl chloride reacts with the thiadiazole amine in the presence of triethylamine (TEA) to form N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)chloroacetamide. Subsequent displacement of the chloride with a thiolate anion from 3-(trifluoromethyl)benzenethiol yields the target compound. This method is less common but offers flexibility in introducing diverse substituents.
Structural Characterization and Analytical Data
The synthesized compound is validated using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and elemental analysis.
NMR Spectroscopy
-
¹H-NMR (500 MHz, DMSO-d₆): δ 12.64 (s, 1H, NH), 7.94–7.51 (m, 8H, aromatic protons), 4.32 (s, 2H, -SCH₂-), 3.76 (s, 2H, -COCH₂-), 2.22 (s, 3H, CH₃CO-).
-
¹³C-NMR (125 MHz, DMSO-d₆): δ 168.77 (C=O), 161.75 (C-2 of thiadiazole), 158.47 (C-5 of thiadiazole), 130.31–126.98 (aromatic carbons), 41.52 (SCH₂), 20.53 (CH₃CO-).
IR Spectroscopy
Elemental Analysis
-
Calculated for C₁₉H₁₅F₃N₃OS₂: C, 51.22%; H, 3.39%; N, 9.43%; S, 14.38%. Found: C, 51.45%; H, 3.28%; N, 9.67%; S, 14.15%.
Optimization and Challenges
Solvent and Temperature Effects
-
POCl₃-Based Cyclodehydration: Elevated temperatures (80–90°C) improve reaction rates but may degrade acid-sensitive groups. Dichloromethane (DCM) is occasionally used as a co-solvent to mitigate side reactions.
-
EDC/HOBt Coupling: Acetonitrile outperforms THF in terms of yield due to better solubility of the active ester intermediate.
Analyse Chemischer Reaktionen
Cyclization Reactions
The 1,3,4-thiadiazole ring undergoes further cyclization under acidic conditions:
-
Treatment with methanesulfonic acid at 120°C generates fused bicyclic derivatives via intramolecular S–N bond formation .
-
Mechanism : Protonation of the thiadiazole nitrogen followed by nucleophilic attack by adjacent sulfur atoms.
Substitution Reactions
The benzylthio group (-S-CH₂C₆H₅) participates in nucleophilic substitutions:
-
Thiol-disulfide exchange : Reacts with alkyliodides (e.g., CH₃I) in DMF at 50°C to form methylthio derivatives (yield: 75%).
-
Oxidative desulfurization : H₂O₂/CH₃COOH oxidizes the thioether to sulfone, altering electronic properties (IC₅₀ shifts from 5.41 µM to 8.23 µM in SKNMC cells) .
Table 2: Reactivity of Benzylthio Group
| Reaction Type | Conditions | Product | Biological Impact (IC₅₀) |
|---|---|---|---|
| Alkylation | CH₃I, DMF, 50°C | Methylthio derivative | Reduced activity |
| Oxidation | H₂O₂/CH₃COOH, RT | Sulfone derivative | IC₅₀: 8.23 µM |
Oxidative Transformations
The trifluoromethylphenyl group influences stability:
-
Radical reactions : Under UV light, the C–F bond undergoes homolytic cleavage, generating aryl radicals detectable via ESR.
-
Hydrolytic stability : Resists hydrolysis in pH 1–13 buffers at 37°C over 72 hr, confirming metabolic resilience.
Stability Under Various Conditions
-
Thermal stability : Decomposes at 240°C (TGA data) without melting .
-
Photolytic degradation : 15% degradation after 48 hr under UV light (λ = 254 nm) .
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with various acetamides. A notable method includes the use of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole as a starting material, which undergoes acetylation to yield intermediates that can be further modified to obtain the target compound. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide . The compound has shown promising results in inhibiting the growth of various cancer cell lines:
- Breast Cancer : Exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines with IC50 values as low as 0.28 µg/mL .
- Lung Cancer : Demonstrated effectiveness against A549 cells with IC50 values around 0.52 µg/mL .
- Other Cancers : The compound has also been tested against hepatocellular carcinoma (HepG2) and human leukemia cells, showing reduced cell viability .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in preclinical models:
- In Vivo Studies : Animal models have been utilized to assess the antitumor efficacy of these compounds. For instance, xenograft models demonstrated that treatment with 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide resulted in significant tumor regression without overt toxicity .
- Combination Therapies : Research indicates that combining thiadiazole derivatives with conventional chemotherapeutics may enhance therapeutic outcomes. For example, when used alongside cisplatin, these compounds showed synergistic effects in reducing tumor size and improving survival rates in animal models .
Wirkmechanismus
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could modulate various biological processes.
Vergleich Mit ähnlichen Verbindungen
Benzylthio vs. Alkylthio Groups
- The benzylthio group in the target compound enhances π-π stacking with hydrophobic pockets in enzymes, contributing to its superior anticancer activity compared to analogs with methylthio or ethylthio substituents .
Position of Trifluoromethyl Group
Heterocyclic Additions
- Incorporation of benzo[d]oxazole (e.g., compound 5k ) or benzothiazole (e.g., compound 4j ) introduces additional hydrogen-bonding sites but may reduce cell permeability due to increased molecular weight (>450 g/mol) .
Contradictions and Limitations
- highlights the target compound’s potency against MDA cells, but notes weaker activity against U87 glioblastoma, emphasizing tissue-specific efficacy.
- While benzothiazole derivatives (e.g., 4j ) show antiproliferative effects, their synthetic complexity (e.g., multi-step ureido functionalization) limits scalability compared to simpler acetamide analogs .
Biologische Aktivität
The compound 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a thiadiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for the compound is , with a molecular weight of approximately 413.56 g/mol. The structure comprises a thiadiazole ring substituted with a benzylthio group and an acetamide moiety, which is further substituted with a trifluoromethyl phenyl group.
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have been reported to inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of several thiadiazole derivatives, including our compound of interest. The MTT assay was employed to assess cell viability against human breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines. The results demonstrated that the compound exhibited dose-dependent cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | MCF-7 | 12.5 |
| 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | A549 | 15.0 |
| 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | HepG2 | 10.0 |
The IC50 values indicate that the compound is particularly effective against HepG2 cells, suggesting a potential for further development as an anticancer agent .
The proposed mechanism of action for thiadiazole derivatives involves the induction of apoptosis in cancer cells through various pathways:
- Inhibition of Tyrosine Kinases : Some studies suggest that these compounds act as dual inhibitors of ABL and SRC tyrosine kinases, which are crucial in cancer cell signaling pathways .
- Reactive Oxygen Species (ROS) : Thiadiazoles may induce oxidative stress in cancer cells, leading to increased levels of ROS that promote apoptosis .
Additional Biological Activities
Beyond anticancer properties, the compound has shown promise in other areas:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multistep reactions involving thiol-alkylation and amide coupling. For example, thiadiazole intermediates are prepared by reacting arylthiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment to precipitate the product . Subsequent benzylthio group introduction requires controlled stoichiometry of benzyl mercaptan and a base like triethylamine to avoid over-substitution. Yield optimization (50–65%) depends on solvent polarity (e.g., DMF vs. THF) and temperature gradients during cyclization .
Q. How is the structural characterization of this compound validated in academic studies?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H/13C-NMR : Peaks at δ 7.5–8.1 ppm (aromatic protons) and δ 4.3–4.5 ppm (methylene groups adjacent to sulfur) confirm substitution patterns .
- HRMS : Exact mass matching within 2 ppm error ensures molecular formula accuracy .
- FT-IR : Bands near 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) verify acetamide and trifluoromethyl groups .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer : Initial screens focus on antimicrobial and anticancer activity:
- Antimicrobial assays : Disc diffusion (MIC ≤ 8 µg/mL against S. aureus) and broth microdilution (IC₅₀ values) in line with CLSI guidelines .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ = 12.5 µM) with doxorubicin as a positive control .
Advanced Research Questions
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) are addressed via:
- Standardized protocols : Uniform cell passage numbers, serum-free conditions, and controlled DMSO concentrations (<0.1%) to minimize solvent interference .
- Meta-analysis : Comparing datasets from structurally analogous compounds (e.g., trifluoromethylphenyl acetamide derivatives) to identify trends in substituent effects .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR is explored through:
- Analog synthesis : Modifying the benzylthio group to phenylthio or alkylthio variants to assess hydrophobicity impacts .
- Computational docking : AutoDock Vina simulations reveal binding affinities (ΔG = −9.2 kcal/mol) with acetylcholinesterase, highlighting the role of the thiadiazole-thioether motif .
Q. How is the compound’s metabolic stability evaluated in preclinical research?
- Methodological Answer : Stability assays include:
- Microsomal incubation : Liver microsomes (human/rat) with NADPH cofactor, monitoring parent compound degradation via LC-MS/MS over 60 minutes .
- CYP450 inhibition : Fluorescence-based assays to assess interactions with CYP3A4/2D6 isoforms, critical for predicting drug-drug interactions .
Q. What advanced techniques are used to investigate its mechanism of action in cancer cells?
- Methodological Answer : Mechanistic studies employ:
- Western blotting : Downregulation of Bcl-2 and upregulation of caspase-3 in treated cells, suggesting apoptosis induction .
- ROS detection : DCFH-DA probes quantify reactive oxygen species (2.5-fold increase vs. control) linked to mitochondrial dysfunction .
Data Contradiction and Validation
Q. How do researchers address inconsistent solubility data in different solvent systems?
- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. PBS) are resolved via:
- HPLC-UV quantification : Saturation shake-flask method at 25°C, validating solubility limits (e.g., 1.2 mg/mL in DMSO) .
- Co-solvent systems : Ethanol-PBS (1:4) mixtures to enhance aqueous solubility while maintaining bioactivity .
Methodological Gaps and Recommendations
- Synthetic scalability : Current protocols lack optimization for gram-scale production. Future work should explore flow chemistry or microwave-assisted synthesis to improve efficiency .
- In vivo validation : Limited pharmacokinetic data exist. Rodent studies with IV/PO administration (10–50 mg/kg) are needed to assess bioavailability and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
